diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
CAS No.: 202187-28-8
Cat. No.: VC8252952
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 202187-28-8 |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11)/t4-,5+,6-,7+/m0/s1 |
| Standard InChI Key | FCYFJGGJCJDCPB-BNHYGAARSA-N |
| Isomeric SMILES | C1[C@@H]2C=C[C@H]1[C@H]([C@H]2C(=O)O)N |
| SMILES | C1C2C=CC1C(C2C(=O)O)N |
| Canonical SMILES | C1C2C=CC1C(C2C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, reflecting its bicyclic norbornene backbone, stereochemistry, and substituent positions . The molecular formula corresponds to a monoisotopic mass of 153.078979 Da, as confirmed by high-resolution mass spectrometry .
Stereochemical Configuration
The compound’s bicyclo[2.2.1]hept-5-ene framework imposes a rigid geometry, with four stereocenters at positions 1R, 2S, 3R, and 4S (Figure 1) . The endo configuration of both the amino and carboxylic acid groups relative to the bicyclic system is critical to its spatial orientation and potential reactivity. This stereochemical complexity is encoded in its InChIKey identifier FCYFJGGJCJDCPB-BNHYGAARSA-N .
Table 1: Key identifiers and physicochemical properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Average Molecular Mass | 153.18 g/mol |
| Monoisotopic Mass | 153.078979 Da |
| CAS Registry Number | 202187-28-8 |
| ChemSpider ID | 10524685 |
| PubChem CID | 13160880 |
| SMILES Notation | C1[C@@H]2C=C[C@H]1[C@H]([C@H]2C(=O)O)N |
Synthesis and Derivative Chemistry
| Property | Value |
|---|---|
| CAS Number | 105786-34-3 |
| Molecular Formula | |
| Molecular Weight | 181.23 g/mol |
| Price (1g, 2025) | $692–$1,397 |
Stereochemical Considerations
The endo positioning of both functional groups likely arises from kinetic or thermodynamic control during cycloaddition or subsequent functionalization steps. For example, Diels-Alder reactions involving cyclopentadiene and appropriately substituted dienophiles could generate the norbornene core, with subsequent aminolysis and oxidation introducing the substituents .
Challenges and Future Perspectives
Current data on diendo-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid are primarily limited to structural descriptors. Key areas for future research include:
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Synthetic Optimization: Developing efficient routes to the parent compound and its enantiomers.
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Crystallographic Studies: Resolving its solid-state conformation via X-ray diffraction.
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Biological Screening: Evaluating its pharmacokinetic and pharmacodynamic profiles in vitro.
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